molecular formula C10H7Cl2NO2 B11946703 prop-2-ynyl N-(2,5-dichlorophenyl)carbamate CAS No. 5924-92-5

prop-2-ynyl N-(2,5-dichlorophenyl)carbamate

Cat. No.: B11946703
CAS No.: 5924-92-5
M. Wt: 244.07 g/mol
InChI Key: WSUIVVXUHMPXRQ-UHFFFAOYSA-N
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Description

Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H7Cl2NO2 It is known for its unique structure, which includes a prop-2-ynyl group and a dichlorophenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate typically involves the reaction of 2,5-dichlorophenyl isocyanate with propargyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamate derivatives .

Scientific Research Applications

Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of prop-2-ynyl N-(2,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-ynyl N-(2,5-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

5924-92-5

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

prop-2-ynyl N-(2,5-dichlorophenyl)carbamate

InChI

InChI=1S/C10H7Cl2NO2/c1-2-5-15-10(14)13-9-6-7(11)3-4-8(9)12/h1,3-4,6H,5H2,(H,13,14)

InChI Key

WSUIVVXUHMPXRQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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